molecular formula C40H40Cl4N6O2Pt B056245 Ptcl4(nile blue)2 CAS No. 123797-79-5

Ptcl4(nile blue)2

Cat. No.: B056245
CAS No.: 123797-79-5
M. Wt: 973.7 g/mol
InChI Key: LMWIQTXEVAYIMZ-UHFFFAOYSA-L
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Preparation Methods

The synthesis of Ptcl4(nile blue)2 involves the reaction of tetrachloroplatinum(II) with nile blue under specific conditions. The preparation typically requires the following steps :

  • Dissolution of tetrachloroplatinum(II) in an appropriate solvent.
  • Addition of nile blue to the solution.
  • Stirring the mixture under controlled temperature and pH conditions to ensure complete reaction.
  • Isolation and purification of the resulting complex through techniques such as filtration and recrystallization.

Chemical Reactions Analysis

Ptcl4(nile blue)2 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and other ligands that can interact with the platinum center. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ptcl4(nile blue)2 has several scientific research applications, including :

    Chemistry: Used as a reagent in various chemical reactions and studies involving platinum complexes.

    Biology: Employed in studies of DNA interactions and conformational changes.

    Medicine: Investigated for its potential as a radiosensitizing agent in cancer therapy.

Mechanism of Action

The mechanism of action of Ptcl4(nile blue)2 involves its interaction with DNA. The compound can bind to DNA, causing conformational changes that lead to single-strand breaks. This interaction is facilitated by the positively charged nile blue dye, which allows the complex to gain access to the cellular nucleus and deliver the reactive tetrachloroplatinum anion to the vicinity of the DNA . The compound’s cytotoxicity and radiosensitizing effects are attributed to these DNA interactions.

Comparison with Similar Compounds

Ptcl4(nile blue)2 can be compared to other similar compounds, such as Ptcl4(neutral red)2. Both compounds are formed by the interaction of tetrachloroplatinum(II) with different dyes (nile blue and neutral red, respectively). While both complexes exhibit DNA interaction and cytotoxicity, this compound has shown greater effectiveness in producing single-strand DNA breaks and enhancing the effects of radiation .

Properties

IUPAC Name

(5-aminobenzo[a]phenoxazin-9-ylidene)-diethylazanium;platinum(2+);tetrachloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C20H19N3O.4ClH.Pt/c2*1-3-23(4-2)13-9-10-17-18(11-13)24-19-12-16(21)14-7-5-6-8-15(14)20(19)22-17;;;;;/h2*5-12,21H,3-4H2,1-2H3;4*1H;/q;;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWIQTXEVAYIMZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1)CC.CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1)CC.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H40Cl4N6O2Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

973.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123797-79-5
Record name Nile blue-platinum tetrachloride complex
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123797795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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